4-(1-benzyl-1H-pyrazol-4-yl)-4-oxobutanoic acid 4-(1-benzyl-1H-pyrazol-4-yl)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 2013343-89-8
VCID: VC11991763
InChI: InChI=1S/C14H14N2O3/c17-13(6-7-14(18)19)12-8-15-16(10-12)9-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,18,19)
SMILES: C1=CC=C(C=C1)CN2C=C(C=N2)C(=O)CCC(=O)O
Molecular Formula: C14H14N2O3
Molecular Weight: 258.27 g/mol

4-(1-benzyl-1H-pyrazol-4-yl)-4-oxobutanoic acid

CAS No.: 2013343-89-8

Cat. No.: VC11991763

Molecular Formula: C14H14N2O3

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

4-(1-benzyl-1H-pyrazol-4-yl)-4-oxobutanoic acid - 2013343-89-8

Specification

CAS No. 2013343-89-8
Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
IUPAC Name 4-(1-benzylpyrazol-4-yl)-4-oxobutanoic acid
Standard InChI InChI=1S/C14H14N2O3/c17-13(6-7-14(18)19)12-8-15-16(10-12)9-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,18,19)
Standard InChI Key LHPXAXCUUJSTLH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C=C(C=N2)C(=O)CCC(=O)O
Canonical SMILES C1=CC=C(C=C1)CN2C=C(C=N2)C(=O)CCC(=O)O

Introduction

Structural and Molecular Characterization

Core Chemical Architecture

The compound’s molecular formula is C₁₄H₁₄N₂O₃, with a molar mass of 258.28 g/mol . Its structure features:

  • A 1-benzyl-1H-pyrazole moiety linked via a ketone group to a 4-oxobutanoic acid chain.

  • A pyrazole ring substituted at the 1-position with a benzyl group and at the 4-position with a γ-ketobutyric acid fragment.

The SMILES string (C1=CC=C(C=C1)CN2C=C(C=N2)C(=O)CCC(=O)O) and InChI key (LHPXAXCUUJSTLH-UHFFFAOYSA-N) confirm these connectivity patterns .

Table 1: Predicted Collision Cross Section (CCS) Values

Adductm/zCCS (Ų)
[M+H]+259.10771159.0
[M+Na]+281.08965170.2
[M-H]-257.09315159.6
[M+Na-2H]-279.07510164.8

These CCS values, derived from ion mobility spectrometry simulations, suggest moderate molecular rigidity, potentially influencing its pharmacokinetic behavior in biological systems.

Synthetic Routes and Analogous Compounds

Plausible Synthesis Pathways

While no direct synthesis data exists for this compound, analogous 4-oxobutanoic acid derivatives provide methodological templates:

  • Knoevenagel Condensation: Reaction of pyrazole aldehydes with malonic acid derivatives, as demonstrated in the synthesis of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid .

  • N-Alkylation: Benzylation of pyrazole precursors followed by ketone chain elongation via Michael addition or similar strategies.

Functionalization Patterns in Related Compounds

Modifications to the pyrazole ring and benzyl group significantly impact bioactivity:

  • In SGLT1 inhibitors, 4-benzylpyrazole derivatives exhibited enhanced potency when substituted with electron-withdrawing groups at the 5-position .

  • Antimicrobial activity in structurally similar compounds correlates with the presence of dichlorophenyl and antipyrinyl groups .

Hypothesized Biological Activities

Antimicrobial Prospects

Structurally related compounds with antipyrinyl substituents demonstrated 5–15 mm inhibition zones against Staphylococcus aureus and Candida albicans . While unverified for this specific compound, the benzyl-pyrazole scaffold may confer similar microbial target affinity.

Physicochemical and ADMET Predictions

Solubility and Permeability

  • LogP (Predicted): ~2.1 (moderate lipophilicity, favoring cellular uptake).

  • Aqueous Solubility: ~0.3 mg/mL (limited solubility, necessitating prodrug strategies).

Metabolic Stability

The carboxylic acid group may undergo glucuronidation, while the pyrazole ring could resist oxidative metabolism, as seen in related analogs .

Research Gaps and Future Directions

  • Synthetic Validation: Development of optimized routes for gram-scale production.

  • In Vitro Screening: Prioritize assays for glucose uptake inhibition and antimicrobial activity.

  • Co-crystallization Studies: To identify molecular targets using X-ray crystallography.

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